![molecular formula C11H11NO2 B2808472 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- CAS No. 233272-47-4](/img/structure/B2808472.png)
3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoquinolin-3-ones, which is a category that includes “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-”, involves several methods. One method is the rhodium-catalyzed C-H activation/annulation reactions where vinyl acetate emerges as a convenient acetylene equivalent . Another method is the Co (III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate . A third method involves the KO t Bu-promoted S N Ar reaction of 2-halobenzonitriles with ketones followed by Cu (OAc) 2 -catalyzed cyclization .Molecular Structure Analysis
The molecular structure of “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-” is based on the isoquinolone scaffold. This scaffold can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . The C4-selective arylation is achieved via an electrophilic palladation pathway, whereas an Ir (III) catalytic system results in C-C bond formation exclusively at the C8 position .Chemical Reactions Analysis
The chemical reactions involving “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-” are diverse. A palladium-catalyzed C (sp 2 )-H allylation/aminopalladation/β-H elimination/isomerization sequence enables an annulation reaction of N -sulfonyl amides and allylbenzenes to construct isoquinolinones and pyridinones . A Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds provides isoquinolinones .Wissenschaftliche Forschungsanwendungen
- 3H-Oxazolo[3,4-b]isoquinolin-3-one has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- The compound exhibits neuroprotective effects, making it relevant for neurological disorders. It has been studied for its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties could be valuable in conditions like Alzheimer’s disease and Parkinson’s disease .
- 3H-Oxazolo[3,4-b]isoquinolin-3-one has demonstrated anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of NF-κB activation. Such findings suggest potential applications in managing chronic inflammatory diseases .
- Studies have investigated the compound’s antimicrobial activity against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial agents. Researchers are keen on understanding its mode of action and optimizing its efficacy .
- 3H-Oxazolo[3,4-b]isoquinolin-3-one interacts with GABA receptors, affecting neurotransmission. This property has implications for anxiety, epilepsy, and other neurological conditions. Researchers are exploring its potential as a GABAergic modulator .
- The compound’s unique structure makes it an interesting target for chemical biology and medicinal chemistry studies. Researchers investigate its synthesis, derivatization, and interactions with biological targets. These efforts aim to uncover new drug candidates or probe biological processes .
Anticancer Potential
Neuroprotective Properties
Anti-Inflammatory Activity
Antimicrobial Effects
GABA Receptor Modulation
Chemical Biology and Medicinal Chemistry
Eigenschaften
IUPAC Name |
1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFFRQRPJFUMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)N2CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.